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Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for
benzenesulfonic acid and 2,2'-iminodiethanol. Despite extensive searches, no specific
experimental spectroscopic data for the compound formed by benzenesulfonic acid and 2,2'-
iminodiethanol was found. Therefore, this document presents the detailed spectroscopic
characteristics of the individual components to serve as a foundational reference. The guide
includes tabulated summaries of quantitative data, detailed experimental protocols for key
spectroscopic techniques, and a generalized workflow for spectroscopic analysis.

Introduction

Benzenesulfonic acid is a strong organic acid widely used as a catalyst and intermediate in
chemical synthesis. 2,2'-Iminodiethanol, commonly known as diethanolamine, is a versatile
organic compound employed in a variety of industrial applications, including as a surfactant
and a corrosion inhibitor. The salt formed by these two compounds is of interest for its potential
properties. This guide aims to provide a centralized resource of their spectroscopic data.

Spectroscopic Data
Benzenesulfonic Acid

Chemical Structure:
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Molecular Formula: CeHeO3S

Molecular Weight: 158.18 g/mol [1]

1H NMR Data
Chemical Shift L .
Multiplicity Assighment Reference
(ppm)
Predicted Aromatic Protons [2]

13C NMR Data

A 13C NMR spectrum is available on SpectraBase, though specific peak assignments are not
detailed in the readily accessible data.[3]

Wavenumber (cm—2) Interpretation Reference

S=0 stretch, S-O stretch, C-H
Not specified aromatic stretch, C=C aromatic  [1][4]

stretch

Note: Specific peak values from the raw spectra are not provided in a readily summarized
format in the search results. The interpretation is based on characteristic functional group

absorptions.
m/z Interpretation Reference
158 [M]+ [5]
93.0346 [CeHsO]~ [1]
79.9574 [SOs]- [1]
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Molar Absorptivity

Amax (nm) Solvent Reference
(log €)

219 3.89 Ethyl Alcohol [1]

253 2.27 Ethyl Alcohol [1]

259 241 Ethyl Alcohol [1]

263 2.46 Ethyl Alcohol [1]

270 2.38 Ethyl Alcohol [1]

2,2'-iminodiethanol (Diethanolamine)

Chemical Structure:

Molecular Formula: CaH11NO:2
Molecular Weight: 105.14 g/mol [6]
13C NMR Data

A 13C NMR spectrum of the hydrochloride salt of 2,2'-iminodiethanol is available on
SpectraBase.[7]

An IR spectrum for diethanolamine is available from the NIST WebBook, showing characteristic
O-H, N-H, and C-H stretching and bending vibrations.[6]

Mass spectrometry data for diethanolamine is available in the NIST WebBook.[8]

Experimental Protocols
NMR Spectroscopy

A general protocol for obtaining *H and 3C NMR spectra involves dissolving the sample in a
deuterated solvent, such as Deuterium Oxide (D20) or Dimethyl Sulfoxide-de (DMSO-ds). The
solution is then placed in an NMR tube and analyzed using a spectrometer, typically operating
at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm)
relative to a standard, such as tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy

IR spectra can be obtained using various techniques. For solid samples, the KBr pellet method
is common, where the sample is mixed with potassium bromide and pressed into a thin disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed
directly on a crystal. The spectrum is typically recorded over a range of 4000-400 cm~1.

Mass Spectrometry

For mass spectrometry, the sample is first ionized. Techniques such as Electron lonization (El)
or Electrospray lonization (ESI) can be used. The resulting ions are then separated based on
their mass-to-charge ratio (m/z) by a mass analyzer and detected.

UV-Vis Spectroscopy

To obtain a UV-Vis spectrum, the sample is dissolved in a suitable solvent that does not absorb
in the region of interest (typically 200-800 nm). The absorbance of the solution is then
measured at various wavelengths using a spectrophotometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has compiled the available spectroscopic data for benzenesulfonic acid and 2,2'-
iminodiethanol. While direct experimental data for the combined compound is not currently
available in the public domain, the information provided for the individual components serves
as a valuable reference for researchers. The presented protocols and workflow offer a general
framework for the spectroscopic characterization of related compounds. Further research is
warranted to isolate and characterize the benzenesulfonic acid, 2,2'-iminodiethanol compound
to fully elucidate its spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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